3-Methyl-8-quinolinesulfonic acid
Overview
Description
3-Methyl-8-quinolinesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photobiological Studies : Thieno[2,3-h]quinoline-2(1H)one, a related compound, has shown high antiproliferative activity and potential for PUVA photochemotherapy and photopheresis, suggesting possible applications in cancer treatment and skin conditions (Fossa et al., 2002).
Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, another related compound, have potential applications in liquid crystal displays due to their orientation parameter in nematic liquid crystal, demonstrating their use in electronic display technologies (Bojinov & Grabchev, 2003).
Spectrophotometric Analysis : The extraction of molybdenum(VI) using 8-hydroxy-5-quinolinesulfonic acid and methyltrioctylammonium chloride forms a complex useful for the spectrophotometric determination of molybdenum, indicating its use in analytical chemistry (Sugawara, Uto, & Kambara, 1983).
Antimicrobial and Cytotoxic Activity : Methyl-substituted indolo[2,3-b]quinolines have shown promising antimicrobial and cytotoxic activity against various organisms, highlighting their potential in the development of new antimicrobial agents (Peczyńska-Czoch et al., 1994).
Catalytic Applications : Silica bonded S-sulfonic acid (SBSSA) serves as a recyclable catalyst for the synthesis of quinoxaline derivatives, demonstrating its utility in green chemistry and catalysis (Niknam, Saberi, & Mohagheghnejad, 2009).
Antifungal Drug Development : 8-hydroxyquinoline derivatives show potential as antifungal drugs due to their anti-Candida and antidermatophyte activity, as well as low toxicity, suggesting their role in pharmaceutical development (Pippi et al., 2017).
Properties
IUPAC Name |
3-methylquinoline-8-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-6H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNYOKJERLLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598555 | |
Record name | 3-Methylquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153886-69-2 | |
Record name | 3-Methyl-8-quinolinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153886-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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